Jatrophane VI

描述

Jatrophane diterpenes are a group of compounds known for their complex molecular structures and potential biological activities. The research focuses on the synthesis, structural analysis, and exploration of their chemical and physical properties.

Synthesis Analysis

The total synthesis of jatrophane diterpenes involves constructing the strained trans-bicyclo[10.3.0]pentadecane scaffold, employing techniques like B-alkyl Suzuki-Miyaura cross-coupling and ring-closing metathesis. Notably, an uncatalyzed intramolecular carbonyl-ene reaction plays a key role in synthesizing the cyclopentane fragment, with its mechanism studied using DFT calculations (Schnabel et al., 2011).

Molecular Structure Analysis

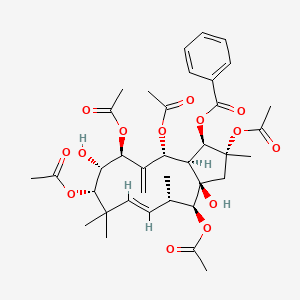

Jatrophane diterpenes' molecular structures are characterized by their cyclopentane core, often elaborated with various functional groups. The structure of jatrophane diterpenes, such as (-)-15-O-acetyl-3-O-propionylcharaciol, is confirmed through enantioselective synthesis starting from a cyclopentane building block, emphasizing the importance of stereochemistry in their molecular architecture (Schnabel & Hiersemann, 2009).

Chemical Reactions and Properties

Jatrophane diterpenes undergo various chemical reactions, including epoxidation and transesterification, which modify their chemical structure and potentially their biological activity. The synthesis of jatropha oil-based polyol via epoxidation and oxirane ring opening demonstrates the chemical reactivity of these compounds (Saalah et al., 2017).

Physical Properties Analysis

The physicochemical properties, such as viscosity and molecular weight, are crucial for understanding the behavior of jatrophane derivatives in various applications. Studies on jatropha oil-based polyols reveal their liquid state, low viscosity, and significant molecular weight range, indicating their potential for use in industrial applications (Saalah et al., 2017).

科学研究应用

遗传研究和植物改良

对Physic nut(Jatropha curcas)的研究集中在了解其遗传功能上,这对于改良作物特性以促进生物燃料生产和其他用途至关重要。已经使用了诸如病毒诱导基因沉默(VIGS)等技术来研究与脂肪酸生物合成和植物发育相关的Physic nut基因的功能。这种方法有助于区分基因家族成员的功能并改善Physic nut的农业特性 (Jian Ye et al., 2009)。

生物柴油生产和环境应用

由于其高含油量的种子,Physic nut被认为在生物柴油生产中具有潜力。研究工作已经致力于了解该植物的驯化和育种,以增强其作为可持续生物燃料来源的效用。该植物适应边缘土地的特性使其成为一种吸引人的生物能源生产选择,而不会与粮食作物竞争 (J. Montes & A. Melchinger, 2016)。

药用应用

除了生物燃料外,Physic nut植物的部分部位已被研究其药用性质。从Physic nut中提取的化合物,包括生物碱和类黄酮,已显示出在治疗各种疾病和症状方面的潜力。这些化合物表现出抗菌、抗炎和抗氧化活性,突显了Physic nut在开发新的治疗剂方面的潜力 (R. Thomas et al., 2008)。

农业和环境可持续性

Physic nut的种植也被探讨其环境效益,例如土地恢复和二氧化碳减排。该植物在贫瘠土壤中生长的能力可以帮助恢复这些土地,同时有助于生物能源生产。其在碳封存中的作用进一步符合气候变化缓解努力 (C. W. Sabandar et al., 2013)。

作用机制

Target of Action

Jatrophane VI, like other jatrophane diterpenes, is known to target P-glycoprotein , a powerful inhibitor involved in multidrug resistance . P-glycoprotein plays a crucial role in the efflux of drugs from cells, contributing to the resistance of cells to multiple drugs .

Mode of Action

It’s suggested that jatrophane diterpenes might exert their effects byactivating protein kinase C (PKC) . PKC is a family of protein kinase enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues .

Biochemical Pathways

Jatrophane diterpenes are thought to influence several biochemical pathways. They have been found to possess a broad spectrum of therapeutically relevant biological activities, including anti-inflammatory, anti-chikungunya virus, anti-HIV, cytotoxic, and multidrug resistance-reversing activities . The exact biochemical pathways affected by Jatrophane VI and their downstream effects are still under investigation.

Pharmacokinetics

The bioavailability of jatrophane diterpenes is likely influenced by their interaction with p-glycoprotein, which can efflux drugs from cells and thus impact drug absorption and distribution .

Result of Action

The molecular and cellular effects of Jatrophane VI’s action are likely diverse, given the range of biological activities exhibited by jatrophane diterpenes. These compounds have been found to exhibit cytotoxic, antitumor, and antimicrobial activities in vitro . For instance, some jatrophane diterpenes have shown antitumor properties against P338 lymphocytic leukemia and KB carcinoma cells .

安全和危害

属性

IUPAC Name |

[(1R,2R,3aR,4S,5S,6E,9S,10S,11S,13R,13aS)-2,4,9,11,13-pentaacetyloxy-3a,10-dihydroxy-2,5,8,8-tetramethyl-12-methylidene-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-1-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H48O14/c1-19-16-17-35(8,9)33(49-24(6)41)28(43)30(47-22(4)39)20(2)29(46-21(3)38)27-32(50-34(44)26-14-12-11-13-15-26)36(10,51-25(7)42)18-37(27,45)31(19)48-23(5)40/h11-17,19,27-33,43,45H,2,18H2,1,3-10H3/b17-16+/t19-,27-,28+,29-,30-,31-,32+,33+,36+,37+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPNGPBYYMDKBKJ-OHGSERNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC(C(C(C(C(=C)C(C2C(C(CC2(C1OC(=O)C)O)(C)OC(=O)C)OC(=O)C3=CC=CC=C3)OC(=O)C)OC(=O)C)O)OC(=O)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1/C=C/C([C@@H]([C@@H]([C@H](C(=C)[C@@H]([C@H]2[C@H]([C@](C[C@@]2([C@H]1OC(=O)C)O)(C)OC(=O)C)OC(=O)C3=CC=CC=C3)OC(=O)C)OC(=O)C)O)OC(=O)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H48O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701098275 | |

| Record name | 3aH-Cyclopentacyclododecene-1,2,3a,4,9,10,11,13-octol, 1,2,3,4,5,8,9,10,11,12,13,13a-dodecahydro-2,5,8,8-tetramethyl-12-methylene-, 2,4,9,11,13-pentaacetate 1-benzoate, (1R,2R,3aR,4S,5S,6E,9S,10S,11S,13R,13aS)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701098275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

716.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Jatrophane VI | |

CAS RN |

210108-90-0 | |

| Record name | 3aH-Cyclopentacyclododecene-1,2,3a,4,9,10,11,13-octol, 1,2,3,4,5,8,9,10,11,12,13,13a-dodecahydro-2,5,8,8-tetramethyl-12-methylene-, 2,4,9,11,13-pentaacetate 1-benzoate, (1R,2R,3aR,4S,5S,6E,9S,10S,11S,13R,13aS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=210108-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3aH-Cyclopentacyclododecene-1,2,3a,4,9,10,11,13-octol, 1,2,3,4,5,8,9,10,11,12,13,13a-dodecahydro-2,5,8,8-tetramethyl-12-methylene-, 2,4,9,11,13-pentaacetate 1-benzoate, (1R,2R,3aR,4S,5S,6E,9S,10S,11S,13R,13aS)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701098275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[4-[(2,4-Diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-oxo-5-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethylamino]pentanoic acid](/img/structure/B1151582.png)